molecular formula C8H7ClN2 B067859 6-Chloro-4-methyl-1H-benzo[d]imidazole CAS No. 180508-09-2

6-Chloro-4-methyl-1H-benzo[d]imidazole

Cat. No. B067859
M. Wt: 166.61 g/mol
InChI Key: XKWUSIGMAXJOMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-4-methyl-1H-benzo[d]imidazole derivatives typically involves cyclization reactions, N-alkylation, and chlorination processes. Studies have explored various synthesis routes to enhance yield and efficiency. For instance, Huang Jin-qing (2009) described a synthesis method starting from o-phenylenediamine and ethyl acetoacetate through cyclization, N-alkylation, hydrolyzation, and chlorination steps, achieving a product yield of 56.4% (Huang Jin-qing, 2009).

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including benzimidazole, have been extensively reviewed for their antitumor activities. Some of these derivatives have progressed beyond preclinical testing, showcasing the potential of imidazole and benzimidazole structures in developing new antitumor drugs. This highlights the relevance of 6-Chloro-4-methyl-1H-benzo[d]imidazole in cancer research, given its structural similarity to these compounds (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Medicinal Chemistry and Pharmacological Functions

Benzimidazole derivatives, with a structure related to 6-Chloro-4-methyl-1H-benzo[d]imidazole, play a significant role in medicinal chemistry. They have shown a wide range of pharmacological functions, including antimicrobial, antiviral, anti-cancer, and anti-inflammatory activities. The versatility in chemical modifications of benzimidazole derivatives offers new therapeutic agents with increased efficacy and lower toxicity (Vasuki, B., Mahadevan, N., Vijayabaskaran, M., Mohanapriya, K., Kosilamani, P., Balaji, K., Tamilselvan, P., & Sambathkumar, R., 2021).

Corrosion Inhibition

A specific derivative, tolyltriazole, closely related in function and structure to 6-Chloro-4-methyl-1H-benzo[d]imidazole, has been used as a corrosion inhibitor for copper and brass in various environments. Although not as effective as benzotriazole in some cases, it demonstrates the application of such compounds in preventing corrosion, which could extend to 6-Chloro-4-methyl-1H-benzo[d]imidazole under similar conditions (Walker, R., 1976).

Therapeutic Potential

Benzimidazole and its derivatives have been identified as having a therapeutic potential across a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The diverse biological and clinical applications supported by the substitution around the benzimidazole nucleus demonstrate the importance of 6-Chloro-4-methyl-1H-benzo[d]imidazole in drug development and discovery (Babbar, R., Swikriti, & Arora, S., 2020).

Antioxidant Capacity

The antioxidant capacity of imidazole derivatives is significant for therapeutic applications. The ability of these compounds to act as radical scavengers and protect against cell impairment underlies their potential in treating diseases associated with oxidative stress (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

6-chloro-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWUSIGMAXJOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363698
Record name 6-Chloro-4-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methyl-1H-benzo[d]imidazole

CAS RN

180508-09-2
Record name 6-Chloro-4-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-4-METHYL-1H-BENZIMIDAZOLE
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